
Sertaconazole
Descripción general
Descripción
Sertaconazol es un medicamento antifúngico que pertenece a la clase de los imidazoles. Se utiliza principalmente para tratar infecciones de la piel como el pie de atleta, la tiña inguinal y la tiña. Sertaconazol está disponible en diversas formulaciones, incluidas cremas, geles y tabletas vaginales . El compuesto es conocido por su actividad antifúngica de amplio espectro y es eficaz contra una variedad de patógenos fúngicos, incluidos Candida, Malassezia y dermatofitos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de sertaconazol implica varios pasos clave:
Formación del Anillo Benzotiofeno: La síntesis comienza con la formación del anillo benzotiofeno, que es un análogo de azufre del anillo indol que se encuentra en el aminoácido triptófano.
Introducción de Átomos de Cloro: Los átomos de cloro se introducen en el anillo benzotiofeno para mejorar la actividad antifúngica del compuesto.
Unirse al Anillo Imidazol: El anillo imidazol se une al anillo benzotiofeno a través de una serie de reacciones que involucran varios reactivos y catalizadores.
Métodos de Producción Industrial
La producción industrial de sertaconazol generalmente involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:
Análisis De Reacciones Químicas
Tipos de Reacciones
Sertaconazol sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: Sertaconazol se puede oxidar para formar varios productos de oxidación.
Reducción: El compuesto también puede sufrir reacciones de reducción en condiciones específicas.
Sustitución: Se han estudiado reacciones de sustitución que involucran el reemplazo de átomos de cloro con otros grupos funcionales.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Los agentes oxidantes comunes utilizados en las reacciones incluyen peróxido de hidrógeno y permanganato de potasio.
Agentes Reductores: Los agentes reductores como el borohidruro de sodio se utilizan para reacciones de reducción.
Catalizadores: Los catalizadores como el paladio sobre carbón se utilizan para facilitar las reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de sertaconazol con actividad antifúngica modificada .
Aplicaciones Científicas De Investigación
Pharmacological Properties
Sertaconazole is an imidazole derivative that exhibits potent antifungal activity against a wide range of pathogens, including dermatophytes, yeasts, and opportunistic fungi. Its mechanism of action involves the inhibition of ergosterol biosynthesis, leading to increased cell membrane permeability and subsequent fungal cell death . Additionally, this compound has shown efficacy against bacteria and protozoa, expanding its therapeutic potential beyond antifungal applications .
Treatment of Vulvovaginal Candidiasis
This compound is notably effective in treating vulvovaginal candidiasis. A clinical study involving 188 patients demonstrated that this compound had a significantly lower relapse rate (10.6%) compared to fluconazole (29.9%) and clotrimazole (20%) after treatment . The study highlighted the drug's ability to achieve high cure rates while maintaining a favorable safety profile.
Treatment Group | Cure Rate | Relapse Rate |
---|---|---|
This compound | 58.5% | 10.6% |
Fluconazole | 53.0% | 29.9% |
Clotrimazole | Not specified | 20% |
Efficacy in Skin Disorders
A meta-analysis comparing this compound 2% cream with other topical treatments for skin disorders indicated that this compound was superior in managing conditions such as seborrheic dermatitis . The odds ratio for treatment success with this compound was found to be 1.95, indicating a significantly higher likelihood of positive outcomes compared to alternative therapies.
Antitumor Potential
Recent research has uncovered this compound's potential as an anticancer agent, particularly in non-small cell lung cancer (NSCLC). Studies indicate that this compound can trigger proapoptotic autophagy in cancer cells, inhibiting cell proliferation and migration through the modulation of specific signaling pathways like Stat3 .
Cancer Type | Mechanism | Effect |
---|---|---|
Non-Small Cell Lung Cancer | Induces apoptosis via autophagy | Inhibits proliferation and migration |
Safety Profile
This compound is characterized by low systemic absorption when applied topically, which minimizes potential side effects compared to systemic antifungals . Clinical trials have consistently reported good tolerability among patients using this compound for various indications.
Mecanismo De Acción
Sertaconazol ejerce sus efectos antifúngicos inhibiendo la síntesis de ergosterol, un componente crítico de la membrana celular fúngica . Lo logra bloqueando la enzima 14α-desmetilasa, que participa en la conversión de lanosterol a ergosterol . La inhibición de la síntesis de ergosterol conduce a un aumento de la permeabilidad celular y la fuga de contenido celular, lo que finalmente provoca la muerte de las células fúngicas . Además, sertaconazol forma poros en la membrana celular fúngica, lo que interrumpe aún más la integridad celular .
Comparación Con Compuestos Similares
Compuestos Similares
Ketoconazol: Otro agente antifúngico imidazol con un mecanismo de acción similar.
Clotrimazol: Un agente antifúngico ampliamente utilizado que también inhibe la síntesis de ergosterol.
Miconazol: Un agente antifúngico imidazol con actividad de amplio espectro.
Unicidad de Sertaconazol
Sertaconazol es único debido a su anillo benzotiofeno, que mejora su capacidad para formar poros en la membrana celular fúngica . Esta característica estructural lo distingue de otros agentes antifúngicos imidazoles y contribuye a su potente actividad antifúngica .
Actividad Biológica
Sertaconazole is a broad-spectrum antifungal agent primarily used for the treatment of superficial mycoses. It has garnered attention not only for its antifungal properties but also for its anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various clinical settings, and relevant case studies.
This compound exhibits its antifungal activity through several mechanisms:
- Disruption of Fungal Cell Wall : this compound binds to nonsterol lipids in the fungal cell wall, increasing permeability and leading to cell lysis. This action is concentration-dependent, displaying both fungistatic and fungicidal properties depending on the dosage used .
- Inhibition of Proinflammatory Cytokines : Research indicates that this compound activates the p38 mitogen-activated protein kinase pathway, which subsequently induces cyclooxygenase-2 (COX-2) and the release of prostaglandin E2 (PGE2). This mechanism is linked to its anti-inflammatory effects, as this compound reduces the release of proinflammatory cytokines in keratinocytes and human peripheral blood mononuclear cells (PBMCs) .
Antifungal Efficacy
This compound has demonstrated significant antifungal activity against various pathogens:
- Spectrum of Activity : It is effective against dermatophytes (e.g., Trichophyton, Epidermophyton, Microsporum), yeasts (e.g., Candida, Cryptococcus), and some Gram-positive bacteria. In clinical isolates, this compound maintains efficacy even against strains with reduced susceptibility to other azoles .
- Minimum Inhibitory Concentrations (MICs) : The geometric MIC for dermatophytes ranges from 0.06 to 1 µg/mL, indicating strong antifungal potency. For instance, it shows fungicidal activity against Candida spp. with minimum fungicidal concentrations ranging from 0.5 to 64 µg/mL .
Clinical Studies and Meta-Analyses
A meta-analysis evaluated the effectiveness of this compound 2% cream compared to other topical treatments for seborrheic dermatitis (SD). Key findings include:
- Patient Outcomes : The analysis included eight studies with a total of 788 patients. This compound was associated with a significantly higher rate of mild severity index (SI) scores at 28 days post-treatment compared to controls (odds ratio [OR] = 1.95) and a lower frequency of moderate or severe SI scores (OR = 0.51) at the same interval .
Treatment Group | Mild SI (%) | Moderate/Severe SI (%) | Patient Satisfaction (%) |
---|---|---|---|
This compound 2% | 83.3 | 16.7 | 90 |
Tacrolimus 0.03% | 80 | 20 | 83.3 |
- Efficacy Over Time : At baseline, 80% of patients treated with this compound had moderate SI; however, this decreased significantly over the treatment period, demonstrating its effectiveness in managing symptoms .
Case Studies
Several case studies have illustrated the clinical utility of this compound:
- Seborrheic Dermatitis : In a study involving patients with seborrheic dermatitis treated with this compound cream, a notable improvement was observed in symptom severity within four weeks, with no significant adverse effects reported .
- Vaginal Candidiasis : A single-dose this compound vaginal ovule was effective in eradicating Candida spp., achieving clinical cure rates between 65% and 100% across various trials .
Propiedades
IUPAC Name |
1-[2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGKQTAYUIMGRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
99592-39-9 (Nitrate) | |
Record name | Sertaconazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099592322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048551 | |
Record name | Sertaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sertaconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015284 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble, 6.37e-03 g/L | |
Record name | Sertaconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01153 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sertaconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015284 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sertaconazole interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol. As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents. Sertaconazole may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms, inhibit purine uptake, and impair triglyceride and/or phospholipid biosynthesis. | |
Record name | Sertaconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01153 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
99592-32-2 | |
Record name | Sertaconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99592-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sertaconazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099592322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sertaconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01153 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sertaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-[(7-Chlorobenzo[b]thien-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SERTACONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72W71I16EG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sertaconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015284 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.